molecular formula C24H25FO4 B2847792 2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol CAS No. 477860-07-4

2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol

Cat. No.: B2847792
CAS No.: 477860-07-4
M. Wt: 396.458
InChI Key: MJYBOLOAOGAXNB-UHFFFAOYSA-N
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Description

2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol is a complex organic compound with the molecular formula C24H25FO4 It is characterized by the presence of multiple aromatic rings and functional groups, including a fluoro substituent and a hydroxypropan-2-yloxy group

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl intermediate: This step involves the coupling of 3-fluoro-4-iodophenyl and 4-bromophenyl using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of the hydroxypropan-2-yloxy group: The biphenyl intermediate is then reacted with 1-chloro-2-propanol in the presence of a base, such as potassium carbonate, to introduce the hydroxypropan-2-yloxy group.

    Final coupling: The resulting intermediate is coupled with 4-hydroxyphenyl using a Mitsunobu reaction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol involves its interaction with specific molecular targets. The compound’s fluoro and hydroxypropan-2-yloxy groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]ethanol: Similar structure but with an ethanol group instead of propan-1-ol.

    2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]butan-1-ol: Similar structure but with a butan-1-ol group instead of propan-1-ol.

Uniqueness

The unique combination of the fluoro substituent and the hydroxypropan-2-yloxy group in 2-(4-{3-fluoro-4'-[(1-hydroxypropan-2-yl)oxy]-[1,1'-biphenyl]-4-yl}phenoxy)propan-1-ol contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[4-[3-fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO4/c1-16(14-26)28-21-8-3-18(4-9-21)20-7-12-23(24(25)13-20)19-5-10-22(11-6-19)29-17(2)15-27/h3-13,16-17,26-27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYBOLOAOGAXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC(C)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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